6-methyl-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
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Overview
Description
6-methyl-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a benzodioxole ring, a nitro group, and a tetrahydrobenzothiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst for reduction reactions. Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions. Electrophilic substitution reactions may require reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
6-methyl-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and medicinal chemistry.
Medicine: It may have applications in the development of new therapeutic agents due to its unique structure and potential biological properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-methyl-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets. The nitro group and benzodioxole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: This compound shares a similar hydrazone structure and has been studied for its anti-inflammatory and analgesic activities.
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Another hydrazone derivative with potential biological activities.
Uniqueness
6-methyl-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to its combination of a benzodioxole ring, nitro group, and tetrahydrobenzothiophene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-methyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-10-2-3-12-13(8-27-17(12)4-10)18(22)20-19-7-11-5-15-16(26-9-25-15)6-14(11)21(23)24/h5-8,10H,2-4,9H2,1H3,(H,20,22)/b19-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCXTUPZFACIOC-FBCYGCLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC=C2C(=O)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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